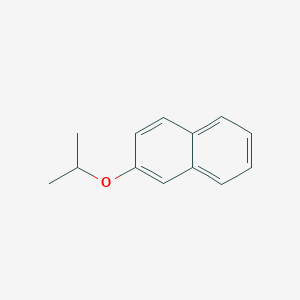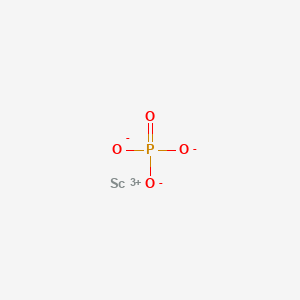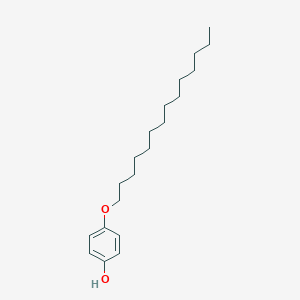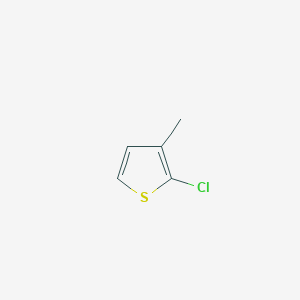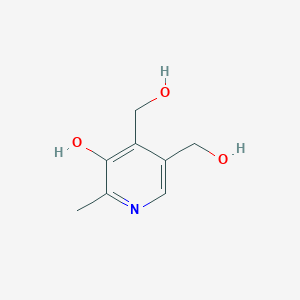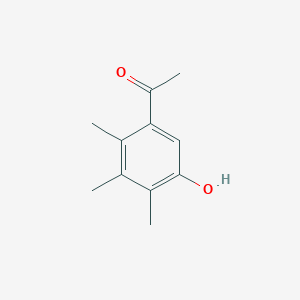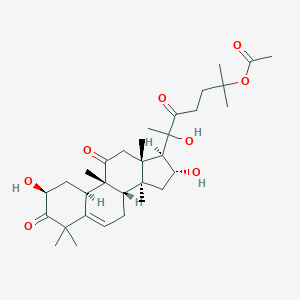
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-
概要
説明
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain and improved cognitive function in Alzheimer's disease.
生化学的および生理学的効果
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In animal models of diabetes, it has been found to have hypoglycemic effects and improve insulin sensitivity. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase and improve cognitive function.
実験室実験の利点と制限
One advantage of using Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-cancer, anti-Alzheimer's, and hypoglycemic effects make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its efficacy and safety in clinical trials for various diseases. Additionally, research can be done to develop more efficient synthesis methods for this compound.
科学的研究の応用
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl-, has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to have hypoglycemic effects in animal models of diabetes.
特性
CAS番号 |
10357-99-0 |
|---|---|
製品名 |
Ethanamine, 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)-N,N-dimethyl- |
分子式 |
C19H22ClN3O2S |
分子量 |
391.9 g/mol |
IUPAC名 |
2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)13-14-26(24,25)18-9-7-17(8-10-18)23-12-11-19(21-23)15-3-5-16(20)6-4-15/h3-10H,11-14H2,1-2H3 |
InChIキー |
UOOLKMBHYQVDNO-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
その他のCAS番号 |
10357-99-0 133514-97-3 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

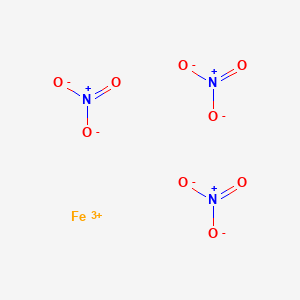
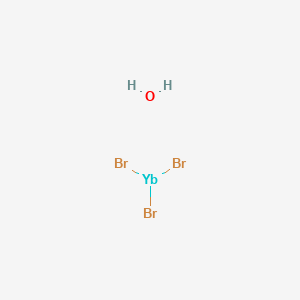
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
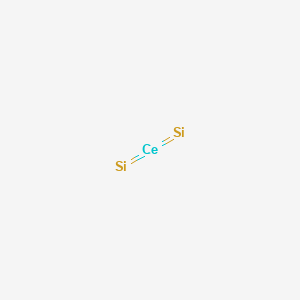
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
